delta12-Prostaglandin D2
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Overview
Description
Delta12-Prostaglandin D2 is a derivative of Prostaglandin D2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is an intermediate in the metabolic pathway leading to Delta12-Prostaglandin J2, which is known for its anti-inflammatory and carcinogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta12-Prostaglandin D2 is synthesized from Prostaglandin D2 through a series of chemical reactions. The synthesis involves the dehydration of Prostaglandin D2 in an aqueous solution, followed by further conversion in the presence of serum albumin or plasma . The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound is not widely documented due to its specific and limited applications. the synthesis generally follows the laboratory methods with scaled-up reaction vessels and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Delta12-Prostaglandin D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under controlled temperature.
Substitution: Common reagents include halogens and nucleophiles under various solvent conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Delta12-Prostaglandin D2 has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other prostaglandins and related compounds.
Biology: It is studied for its role in cellular signaling and inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: It is used in the development of bioactive lipid assays and other analytical techniques.
Mechanism of Action
Delta12-Prostaglandin D2 exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors involved are the Prostaglandin D2 receptor 1 and Prostaglandin D2 receptor 2. Upon binding, it activates intracellular signaling pathways that lead to various biological responses, including inflammation, bronchoconstriction, and modulation of immune cell activity .
Comparison with Similar Compounds
Prostaglandin D2: The parent compound, known for its role in inflammation and allergic responses.
Delta12-Prostaglandin J2: A downstream metabolite with anti-inflammatory and carcinogenic properties.
Prostaglandin E2: Another member of the prostaglandin family with diverse physiological effects.
Uniqueness: Delta12-Prostaglandin D2 is unique due to its specific role as an intermediate in the metabolic pathway leading to Delta12-Prostaglandin J2. Its distinct chemical structure and biological activities make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxyoctylidene)-3-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVQKDILGZFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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